molecular formula C12H10ClNO4 B6594461 Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate CAS No. 1160293-25-3

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate

Cat. No. B6594461
CAS RN: 1160293-25-3
M. Wt: 267.66 g/mol
InChI Key: XTJVECSKUSTBFN-UHFFFAOYSA-N
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Description

“Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate” is a chemical compound with the molecular formula C12H10ClNO4 . It is an impurity of Nintedanib, a potent triple angiokinase inhibitor for VEGFR1/2/3, FGFR1/2/3 and PDGFRα/β . It is soluble in DMSO and is stored at -20°C .


Physical And Chemical Properties Analysis

“Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate” has a molecular weight of 267.66 . It is soluble in DMSO and is stored at -20°C .

Scientific Research Applications

1. Intermolecular Interactions in Related Compounds

Research on related compounds, such as ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate, has provided insights into the molecular conformation and supramolecular packing in the solid state. This study used PIXEL and Hirshfeld surface analysis to quantitatively evaluate C–H···O and C–H···π intermolecular interactions, which contribute to the stability of crystal packing in these molecules (Dey, Ghosh, & Chopra, 2014).

2. Novel Indole Rearrangements

Research has also been conducted on the rearrangement of ethyl 3-methylindole-2-carboxylate to ethyl 3-methyl-2-oxoindoline-3-carboxylate. This transformation, along with halogenation, was effected by various reagents, demonstrating the chemical versatility and potential applications of these compounds in synthesis (Acheson, Prince, & Procter, 1979).

3. Synthesis and Properties of Related Derivatives

Another study focused on the synthesis and characterization of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters. These derivatives show promising biological activity, indicating the potential application of similar compounds, such as Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate, in medicinal chemistry (Altukhov, 2014).

4. Use as Protecting Group in Synthesis

The chloroacetyl group, similar to that in Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate, has been studied as a protecting group in the synthesis of complex organic molecules. One example is its use in the synthesis of glycosylated compounds, demonstrating its utility in organic chemistry (Matta & Barlow, 1976).

Future Directions

While specific future directions for “Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate” are not explicitly mentioned in the available literature, research in the field of heterocyclic compounds continues to be a vibrant area of study . The development of new synthetic methods and the exploration of novel reactions are potential future directions in this field.

properties

IUPAC Name

methyl 1-(2-chloroacetyl)-2-oxo-3H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-18-12(17)8-3-2-7-5-10(15)14(9(7)4-8)11(16)6-13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJVECSKUSTBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2C(=O)CCl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162578
Record name Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate

CAS RN

1160293-25-3
Record name Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160293-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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